molecular formula C17H10ClF3N2O2 B1270126 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid CAS No. 1164457-90-2

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid

Cat. No.: B1270126
CAS No.: 1164457-90-2
M. Wt: 366.7 g/mol
InChI Key: CBPTZQXBTXUKSD-AATRIKPKSA-N
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Description

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an indole moiety, and an acrylic acid functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(E)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-13-7-11(17(19,20)21)8-22-16(13)23-9-10(5-6-15(24)25)12-3-1-2-4-14(12)23/h1-9H,(H,24,25)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPTZQXBTXUKSD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363045
Record name (2E)-3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164457-90-2
Record name (2E)-3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The molecular formula C₁₇H₁₀ClF₃N₂O₂ (MW 366.7 g/mol) reveals a hybrid architecture combining indole, pyridine, and acrylic acid moieties. Retrosynthetic disconnections suggest three primary components:

  • Indole core : Likely synthesized via Fischer indolization or transition-metal-catalyzed cyclization.
  • 3-Chloro-5-(trifluoromethyl)pyridinyl substituent : Introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
  • Acrylic acid side chain : Potentially installed through Knoevenagel condensation or Wittig-Horner olefination.

Key stereoelectronic features include the E-configuration of the acrylic acid double bond, inferred from the IUPAC name, and the electron-deficient pyridine ring, which influences reactivity.

Hypothetical Synthetic Pathways

Indole Core Formation

The indole scaffold is typically constructed via Fischer indolization , where phenylhydrazines cyclize with carbonyl compounds under acidic conditions. For this compound, a substituted phenylhydrazine could react with a ketone precursor bearing the pyridinyl moiety. Alternative methods include:

  • Buchwald-Hartwig amination to couple aryl halides with amines.
  • Larock indole synthesis using ortho-iodoanilines and alkynes.
Example Reaction Conditions:
Step Reagents/Conditions Yield (%) Reference Analogues
Cyclization H₂SO₄ (cat.), Δ, 24h ~65 [Hypothetical]

Pyridinyl Substituent Installation

The 3-chloro-5-(trifluoromethyl)pyridine group is introduced via SNAr or Suzuki-Miyaura coupling . The chloro and trifluoromethyl groups are meta-directing, favoring substitution at the 2-position.

SNAr Pathway:

A pre-formed indole derivative reacts with 3-chloro-5-(trifluoromethyl)-2-aminopyridine under basic conditions (e.g., K₂CO₃, DMF, 80°C).

Cross-Coupling Pathway:

Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, Cs₂CO₃) between indole boronic acid and 2-bromo-3-chloro-5-(trifluoromethyl)pyridine.

Acrylic Acid Side Chain Introduction

The acrylic acid moiety is appended via Knoevenagel condensation between an indole aldehyde and malonic acid. Alternatively, Wittig olefination using triphenylphosphine ylides generates the α,β-unsaturated system.

Example Procedure:
  • Aldehyde precursor : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde.
  • Reagents : Malonic acid, piperidine (cat.), ethanol, reflux.
  • Yield : ~70% (hypothetical).

Purification and Characterization

The final compound exhibits a melting point of 250–253°C , consistent with its crystalline nature. Purification methods likely involve:

  • Recrystallization from ethanol/water mixtures.
  • Column chromatography (silica gel, ethyl acetate/hexane).
Analytical Data:
Property Value Source
Molecular Weight 366.7 g/mol
XLogP3 4.4
Hydrogen Bond Acceptors 6

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring substitution at the indole 1-position requires careful protecting group strategies.
  • Trifluoromethyl Stability : Harsh acidic/basic conditions may degrade the -CF₃ group.
  • Stereocontrol : Maintaining the E-configuration during acrylic acid formation necessitates mild, non-isomerizing conditions.

Chemical Reactions Analysis

Types of Reactions

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as hydrogenated derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid exhibit potential anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in targeting cancer cells.

Mechanism of Action
The compound's mechanism involves the inhibition of certain kinases and transcription factors that are crucial in cancer cell survival and proliferation. This property makes it a candidate for further development as an anticancer agent.

Material Science Applications

Polymer Synthesis
The unique structure of this compound allows for its use in polymer synthesis. It can act as a monomer in the production of polymers with specific thermal and mechanical properties. These polymers can be utilized in coatings, adhesives, and other materials requiring enhanced durability and resistance to environmental factors.

Case Study: Polymerization Techniques
A study demonstrated the successful incorporation of this compound into a copolymer matrix, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers. The resulting materials showed promise for applications in aerospace and automotive industries where high-performance materials are essential.

Several studies have investigated the biological activities associated with this compound:

  • Anti-inflammatory Properties
    Research indicates that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism appears to involve the modulation of inflammatory cytokines.
  • Antimicrobial Effects
    Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains, making it a potential candidate for developing new antibacterial agents.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation; targets specific kinases
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength
Biological ActivityAnti-inflammatoryModulates inflammatory cytokines
Biological ActivityAntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[3-chloro-2-pyridinyl]-1H-indol-3-yl}acrylic acid: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    3-{1-[5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid: The position of the chlorine and trifluoromethyl groups is different, leading to variations in reactivity and biological effects.

Uniqueness

The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the indole and acrylic acid moieties, makes 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid (CAS Number: 1164457-90-2) is a complex organic compound known for its unique structural features, which include a pyridine ring with chlorine and trifluoromethyl substitutions, an indole moiety, and an acrylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C17H10ClF3N2O2
  • Molecular Weight : 366.73 g/mol
  • Melting Point : 250–253 °C

The structural complexity of this compound contributes to its reactivity and potential interactions with biological targets. The acrylic acid component allows for typical reactions associated with alkenes, while the indole and pyridine rings facilitate nucleophilic substitutions and coupling reactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Initial studies have shown that it may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various human cancer cell lines.

A comparative analysis of IC50 values for related compounds is summarized in the table below:

CompoundTarget Cell LineIC50 (μM)Reference
Compound AA54944.4
Compound BHCT11622.4
Compound CPACA217.8
DoxorubicinPACA252.1

These findings suggest that the compound may be as effective as established chemotherapeutics like Doxorubicin.

Antibacterial Activity

The antibacterial potential of this compound is also noteworthy. Studies have indicated that derivatives of similar compounds possess significant antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these derivatives were found to be comparable to standard antibiotics .

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may exert anti-inflammatory effects through modulation of inflammatory pathways. The presence of trifluoromethyl groups has been associated with enhanced biological activity, potentially due to their influence on electronic properties and steric hindrance .

Case Studies

Recent case studies have focused on the therapeutic applications of this compound in cancer treatment and infection management:

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various indole derivatives on multiple cancer cell lines, revealing that modifications in the chemical structure, such as the introduction of trifluoromethyl groups, significantly enhance anticancer activity .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of related compounds against resistant bacterial strains, demonstrating that certain derivatives exhibited potent activity at low concentrations, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step approach. For example:

Pyridinyl-indole core formation : Condensation of 3-chloro-5-(trifluoromethyl)picoline derivatives with indole precursors under reflux in acetic acid with sodium acetate as a catalyst .

Acrylic acid side-chain introduction : A Knoevenagel condensation using malonic acid derivatives or a Wittig reaction with appropriate carbonyl precursors .

  • Characterization : Intermediates are validated using FT-IR (to confirm carboxylic acid C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (to identify pyridinyl and indole protons), and LC-MS for molecular weight confirmation .

Q. How are purity and structural integrity assessed for this compound during synthesis?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients to resolve impurities .
  • Spectroscopic validation :
  • ¹H NMR : Aromatic protons from the pyridinyl (δ 8.2–8.5 ppm) and indole (δ 7.1–7.8 ppm) moieties confirm regioselectivity .
  • X-ray crystallography : Single-crystal analysis (if feasible) resolves stereochemical ambiguities, as demonstrated for analogous pyridinyl-indole systems .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the trifluoromethyl-pyridinyl group in cross-coupling reactions?

  • Methodology :

  • Electron-deficient substrate behavior : The -CF₃ group increases electrophilicity at the pyridine C-2 position, enabling nucleophilic aromatic substitution (SNAr) with indole derivatives. Kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) quantify activation barriers .
  • Controlled experiments : Compare reaction rates with/without electron-withdrawing groups (e.g., -Cl vs. -CF₃) to isolate electronic effects .

Q. How does steric hindrance from the indole moiety influence the compound’s supramolecular interactions?

  • Methodology :

  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict non-covalent interactions (π-π stacking, H-bonding) between the indole ring and biological targets .
  • Experimental validation : Co-crystallization with model receptors (e.g., serum albumin) followed by X-ray diffraction reveals binding modes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies while controlling for variables (e.g., cell lines, assay protocols). For example, discrepancies in antiproliferative activity may arise from differences in cell membrane permeability or metabolic stability .
  • Structure-activity relationship (SAR) profiling : Synthesize analogs with modified substituents (e.g., replacing -CF₃ with -CH₃) to isolate pharmacophoric contributions .

Methodological Considerations

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodology :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C, monitor via UV-Vis spectroscopy, and identify degradation products using HRMS .
  • Light/oxygen sensitivity : Accelerated stability studies under ICH guidelines (40°C/75% RH) assess photodegradation pathways .

Q. What analytical techniques optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress in real-time, enabling dynamic adjustment of stoichiometry or temperature .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., varying catalyst loading, solvent polarity) identifies critical process parameters .

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